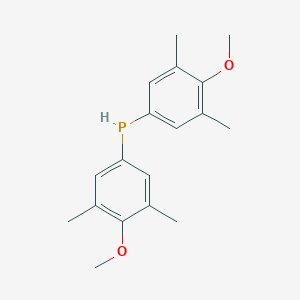

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Description

Contextualization of Organophosphorus Ligands in Transition Metal Catalysis

Organophosphorus ligands, and specifically tertiary phosphines, are integral to a vast array of transition metal-catalyzed reactions. Their prevalence stems from their remarkable versatility. The electronic and steric properties of phosphine (B1218219) ligands can be systematically tuned by modifying the substituents on the phosphorus atom. This fine-tuning allows for the optimization of catalyst activity, selectivity, and stability for a given transformation.

Electron-rich phosphines, for instance, tend to increase the electron density on the metal center, which can facilitate crucial steps in catalytic cycles such as oxidative addition. Conversely, the steric bulk of a phosphine ligand can influence the coordination number of the metal complex and promote reductive elimination, often the product-releasing step in cross-coupling reactions. This interplay of electronic and steric effects is fundamental to the design of highly efficient catalysts for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reactions.

Significance of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine as a Specialized Phosphine Ligand

This compound emerges as a specialized ligand characterized by its significant steric bulk and electron-rich nature. The presence of two 3,5-dimethyl-4-methoxyphenyl substituents creates a sterically demanding environment around the phosphorus atom. The methoxy (B1213986) group at the para-position and the methyl groups at the meta-positions of the phenyl rings act as electron-donating groups, thereby increasing the electron density on the phosphorus atom. This combination of steric hindrance and electron-donating properties positions this compound as a potentially highly effective ligand for challenging cross-coupling reactions.

The structural attributes of this ligand are expected to promote the formation of monoligated, highly reactive palladium(0) species in solution, which are often the active catalysts in cross-coupling cycles. The steric bulk can also facilitate the final reductive elimination step, leading to faster catalyst turnover. While specific performance data for this exact phosphine is not extensively documented in publicly available literature, its properties can be analogized to similar bulky, electron-rich phosphines that have demonstrated exceptional performance in various catalytic applications.

A plausible synthetic route to this compound would likely involve the reaction of a Grignard reagent derived from 4-bromo-2,6-dimethylanisole (B76157) with a phosphorus source like phosphorus trichloride (B1173362) or a dichlorophosphine, followed by reduction. Alternatively, a lithiation approach could be employed. The synthesis of the related compound, bis(4-methoxyphenyl)phosphine (B1312688), has been achieved by the reduction of its corresponding phosphine oxide with trichlorosilane (B8805176). prepchem.com Similarly, the synthesis of bis(3,5-dimethylphenyl)phosphine (B1275769) has been accomplished through the reduction of bis(3,5-dimethylphenyl)phosphine oxide with a red aluminum toluene (B28343) solution. chemicalbook.com These established methods for structurally similar compounds provide a strong foundation for the synthesis of this compound.

Below is a table outlining the key properties of this compound based on its chemical structure.

| Property | Value |

| Molecular Formula | C18H23O2P |

| Molecular Weight | 302.35 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Key Structural Features | Two bulky, electron-rich aryl groups |

| Expected Ligand Type | Monodentate phosphine |

Scope and Objectives of Academic Research on this compound

While dedicated research articles focusing solely on this compound are not abundant in the public domain, the academic interest in this and similar ligands is driven by several key objectives in the field of catalysis. The primary goal is the development of more efficient and selective catalysts for the synthesis of complex organic molecules, which are often key intermediates in the pharmaceutical, agrochemical, and materials science industries.

The investigation of ligands like this compound is aimed at:

Enhancing Catalytic Activity: The unique steric and electronic profile of such ligands is expected to lead to higher turnover numbers and turnover frequencies in cross-coupling reactions, allowing for lower catalyst loadings and more economical processes.

Improving Substrate Scope: Researchers aim to develop catalysts that are effective for a broader range of substrates, including historically challenging ones like sterically hindered aryl chlorides and electron-poor amines. The bulk and electron-rich nature of this ligand are hypothesized to be beneficial in this regard.

Increasing Reaction Selectivity: In reactions with multiple potential sites for bond formation, the ligand structure can play a crucial role in directing the catalyst to the desired outcome. The well-defined steric environment of this compound could offer high levels of chemo-, regio-, and stereoselectivity.

Understanding Structure-Activity Relationships: By synthesizing and evaluating a series of related ligands, researchers can systematically probe the influence of steric and electronic parameters on catalytic performance. This fundamental understanding is critical for the rational design of next-generation catalysts.

The following table summarizes the anticipated research applications for this class of phosphine ligands based on the performance of structurally related compounds in key cross-coupling reactions.

| Reaction Type | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Facilitating the coupling of sterically demanding aryl halides and boronic acids. |

| Buchwald-Hartwig Amination | Enabling the amination of challenging aryl chlorides and the use of a wider range of amine coupling partners. |

| Heck Reaction | Promoting the coupling of aryl halides with alkenes, potentially with improved regioselectivity. |

| Other Cross-Coupling Reactions | Serving as a versatile ligand in other palladium-catalyzed transformations such as Sonogashira, Stille, and Negishi couplings. |

Structure

2D Structure

Properties

IUPAC Name |

bis(4-methoxy-3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKFDSUAELUAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402473 | |

| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122708-97-8 | |

| Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122708-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine

Established Synthetic Routes to Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

The primary and most established routes to this compound rely on the use of a key precursor, followed by nucleophilic substitution reactions. These methods are fundamental in organophosphorus chemistry for the formation of carbon-phosphorus bonds.

Precursor Utilization: Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine as a Key Intermediate

The synthesis of the target phosphine (B1218219) predominantly proceeds through the highly reactive intermediate, Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine. acs.orgresearchgate.net This chlorophosphine serves as a versatile electrophilic phosphorus source, readily undergoing reactions with nucleophiles to form the desired tertiary phosphine. The availability and reactivity of this precursor are central to the successful synthesis of this compound and its derivatives. The general approach involves the reaction of a Grignard reagent derived from 3,5-dimethyl-4-methoxybromobenzene with phosphorus trichloride (B1173362), although specific procedures for this exact molecule are proprietary or not widely published in open literature. The chlorophosphine is a crucial building block for the introduction of the bis(3,5-dimethyl-4-methoxyphenyl)phosphino group. acs.org

Nucleophilic Substitution and Ligand Exchange Reactions

Nucleophilic substitution at the phosphorus center of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is the most common method for the synthesis of the parent phosphine. nih.govacs.org This typically involves the reaction of the chlorophosphine with a hydride source, such as lithium aluminum hydride (LiAlH₄) or other reducing agents, to replace the chloro group with a hydrogen atom, yielding the secondary phosphine, this compound.

Alternatively, to synthesize tertiary phosphines, the chlorophosphine can be reacted with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi). nih.gov For the synthesis of the parent secondary phosphine, a simple reduction is required.

Ligand exchange reactions, while less common for the direct synthesis of this specific secondary phosphine, are a fundamental concept in phosphine chemistry. rsc.org In a broader context, phosphine ligands on a metal center can be exchanged for other ligands, a process that is central to the application of phosphines in catalysis. However, for the synthesis of the free phosphine itself, direct nucleophilic substitution on the chlorophosphine precursor is the more established and direct methodology.

Borane (B79455) Adduct Formation and De-protection Strategies for this compound

Due to the air-sensitivity of many electron-rich phosphines, they are often protected as their borane adducts. chemicalbook.com This strategy enhances their stability, allowing for easier handling and purification.

The formation of the borane adduct of this compound can be achieved by reacting the phosphine with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). chemicalbook.com A documented synthesis of a derivative, Allyldi(3,5-dimethyl-4-methoxyphenyl)phosphine Borane, involves the reaction of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine with allylmagnesium bromide followed by treatment with a borane source, illustrating the utility of this approach. acs.org

Deprotection of the phosphine-borane adduct to liberate the free phosphine is a critical step. This is typically accomplished by reacting the adduct with an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), diethylamine, or morpholine. acs.orgamazonaws.com The choice of amine and reaction conditions can influence the rate and efficiency of the deprotection. amazonaws.com The general mechanism involves the transfer of the borane group from the phosphorus atom to the more basic nitrogen atom of the amine. amazonaws.com

| Step | General Reagents | Purpose | Key Considerations |

|---|---|---|---|

| Protection | BH₃·THF, BH₃·SMe₂ | Stabilize the phosphine against oxidation. | Reaction is typically fast and high-yielding. |

| Deprotection | DABCO, diethylamine, morpholine | Liberate the free phosphine for use as a ligand or in further reactions. | Choice of amine and solvent can affect reaction rate and ease of purification. amazonaws.com |

Advanced Synthetic Strategies and Modifications

Beyond the fundamental synthetic routes, more advanced strategies allow for the creation of chiral analogs and oxidized forms of this compound.

Stereoselective Synthesis Approaches for P-Chiral Analogs or Derivatives

The synthesis of P-chiral phosphines, where the phosphorus atom is a stereocenter, is a highly active area of research due to their importance as ligands in asymmetric catalysis. researchgate.net While specific examples for this compound are not prevalent in the literature, general methods for the stereoselective synthesis of P-chiral diarylphosphines can be applied.

One common approach involves the use of chiral auxiliaries. acs.orgrsc.org For instance, a dichlorophosphine can be reacted with a chiral alcohol, such as (-)-menthol, to form diastereomeric phosphinites. These diastereomers can be separated by chromatography or crystallization. Subsequent nucleophilic substitution with an organometallic reagent proceeds with inversion of configuration at the phosphorus center, leading to an enantiomerically enriched phosphine-borane adduct. acs.org

Another powerful method is the kinetic resolution of racemic secondary phosphine oxides. nih.govrsc.org This can be achieved through catalytic asymmetric reactions, such as allylation, where one enantiomer of the phosphine oxide reacts faster than the other, allowing for the separation of the unreacted enantiomer and the chiral tertiary phosphine oxide product. nih.govrsc.org

| Method | Description | Key Features |

|---|---|---|

| Chiral Auxiliaries | Reaction with a chiral molecule (e.g., (-)-menthol) to form separable diastereomers, followed by stereospecific nucleophilic substitution. acs.org | Well-established, allows access to high enantiopurity. rsc.org |

| Kinetic Resolution | Catalytic asymmetric reaction of a racemic secondary phosphine oxide, leading to the separation of enantiomers. nih.govrsc.org | Can provide both enantiomerically enriched secondary and tertiary phosphine oxides. nih.gov |

Synthesis of Oxidized Forms: this compound Oxide and its Derivatives

This compound oxide is a stable, crystalline solid that can serve as a precursor to the parent phosphine. The synthesis of diarylphosphine oxides can be achieved through several methods. A common route involves the reaction of a Grignard reagent with a phosphonic dichloride (e.g., phenylphosphonic dichloride) or diethyl phosphite.

A well-documented method for the synthesis of a closely related compound, bis(4-methoxyphenyl)phosphine (B1312688) oxide, involves the reaction of 4-methoxyphenylmagnesium bromide with diethyl phosphite. amazonaws.com This methodology can be directly adapted for the synthesis of this compound oxide.

The reduction of the phosphine oxide to the corresponding phosphine is a crucial transformation. prepchem.com This is often accomplished using reducing agents such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a base, or other silane-based reagents. rsc.org For example, the reduction of bis(4-methoxyphenyl)phosphine-oxide to bis(4-methoxyphenyl)phosphine has been reported using trichlorosilane in toluene (B28343). rsc.org This method provides a reliable route to the desired phosphine from its more stable oxide precursor.

Electronic and Steric Property Elucidation for Ligand Design of Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine

Methodological Approaches for Characterizing Ligand Properties

The rational design of phosphine (B1218219) ligands for catalysis relies on a precise understanding of their electronic and steric profiles. A suite of analytical techniques is employed to quantify these properties, enabling the correlation of ligand structure with catalytic activity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Analysis (e.g., ³¹P NMR shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, serves as a primary tool for assessing the electronic environment of the phosphorus atom in phosphine ligands. The ³¹P chemical shift (δ) is highly sensitive to the electron density at the phosphorus nucleus. Ligands with electron-donating groups increase the shielding of the phosphorus nucleus, resulting in a more upfield (more negative) chemical shift. Conversely, electron-withdrawing groups decrease the shielding, causing a downfield (more positive) shift. For instance, the ³¹P chemical shift of the common ligand triphenylphosphine (B44618) is approximately -5.39 ppm in CDCl₃. researchgate.net The introduction of electron-donating substituents, such as the methoxy (B1213986) and dimethyl groups in bis(3,5-dimethyl-4-methoxyphenyl)phosphine, is anticipated to shift this value to a more negative ppm, reflecting an increase in electron density at the phosphorus center.

X-ray Crystallography for Structural and Steric Parameter Determination (e.g., Tolman's cone angle, bond angles)

X-ray crystallography provides definitive information on the three-dimensional structure of phosphine ligands, which is essential for quantifying their steric attributes. The most common metric derived from this data is the Tolman cone angle (θ), which measures the steric bulk of a phosphine ligand when coordinated to a metal center. wikipedia.orglibretexts.org It is defined as the solid angle formed at the metal, at an idealized metal-phosphorus distance (typically 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents. libretexts.orgub.edu A larger cone angle signifies greater steric hindrance around the metal center, which can influence reaction rates and selectivities. For example, the benchmark ligand triphenylphosphine has a well-established cone angle of 145°. wikipedia.org The addition of ortho-substituents, as in tris(o-tolyl)phosphine, dramatically increases this value to 194°, highlighting the significant steric impact of substituent positioning. wikipedia.org Analysis of C-P-C bond angles from crystallographic data also provides insight into the ligand's geometry.

Cyclic Voltammetry for Electron-Richness Assessment (e.g., oxidation potentials)

Cyclic voltammetry is an electrochemical technique used to quantitatively measure the electron-donating strength of a phosphine ligand by determining its oxidation potential. Electron-rich phosphines are more easily oxidized, and thus exhibit lower, less positive oxidation potentials. This method provides a direct measure of the ligand's ability to donate electron density to a metal center. By comparing the oxidation potentials of a series of phosphines, a clear trend in their electronic properties can be established. This data is crucial for selecting ligands that can stabilize specific metal oxidation states in a catalytic cycle.

Comparative Analysis of Steric and Electronic Modulations

The specific substituents on the aryl rings of a phosphine ligand allow for the fine-tuning of its steric and electronic characteristics. Understanding these effects is paramount for ligand design.

Influence of Methoxy and Dimethyl Substituents on Electronic Donation and Steric Bulk

In this compound, the substituents are strategically placed to modulate its properties. The methoxy (-OCH₃) group at the para-position is a strong electron-donating group due to its resonance effect, which significantly increases the electron density on the phosphorus atom. This enhanced electron-donating ability makes the ligand a stronger σ-donor compared to unsubstituted aryl phosphines.

Comparison with Analogous Phosphine Ligands (e.g., Bis(4-methoxyphenyl)phosphine (B1312688), Triphenylphosphine, Bis(2,6-dimethylphenyl)phosphine, Tris(3,5-dimethyl-4-methoxyphenyl)phosphine)

Triphenylphosphine (PPh₃): This ubiquitous ligand serves as a fundamental benchmark. It has a moderate cone angle of 145° and an oxidation potential of +1.04 V vs. Fc+/0. wikipedia.org Its ³¹P NMR chemical shift is approximately -5.39 ppm. researchgate.net

Tris(4-methoxyphenyl)phosphine: This ligand is electronically richer than triphenylphosphine due to the para-methoxy groups. This is reflected in its significantly lower oxidation potential of +0.535 V. The steric profile is expected to be similar to triphenylphosphine as the substituent is in the para position.

Tris(o-tolyl)phosphine (analogue for Bis(2,6-dimethylphenyl)phosphine): The methyl groups in the ortho-positions introduce substantial steric bulk, resulting in a very large Tolman cone angle of 194°. wikipedia.org This significant steric hindrance can create a unique coordination environment but can also hinder ligand binding.

Tris(3,5-dimethyl-4-methoxyphenyl)phosphine: This ligand combines the strong electron-donating effect of the para-methoxy group with the steric bulk of two meta-methyl groups on each ring. Its oxidation potential is +0.735 V, indicating it is more electron-rich than triphenylphosphine, though less so than tris(4-methoxyphenyl)phosphine. The meta-methyl groups increase its steric bulk beyond that of triphenylphosphine.

The data below highlights the distinct electronic and steric parameters of these analogous phosphine ligands.

| Ligand | ³¹P NMR Chemical Shift (δ, ppm) | Tolman Cone Angle (θ, °) | Oxidation Potential (V vs. Fc+/0) |

| This compound | Data not available | Data not available | Data not available |

| Bis(4-methoxyphenyl)phosphine | Data not available | Data not available | Data not available |

| Triphenylphosphine | -5.39 researchgate.net | 145 wikipedia.org | +1.04 |

| Bis(2,6-dimethylphenyl)phosphine | Data not available | Data not available | Data not available |

| Tris(3,5-dimethyl-4-methoxyphenyl)phosphine | Data not available | Data not available | +0.735 |

| Tris(4-methoxyphenyl)phosphine | Data not available | Data not available | +0.535 |

| Tris(o-tolyl)phosphine | Data not available | 194 wikipedia.org | Data not available |

Correlation between Ligand Architecture and Catalytic Performance

The catalytic performance of a metal complex is profoundly influenced by the steric and electronic characteristics of its supporting ligands. For this compound, the presence of two methyl groups in the meta-positions and a methoxy group in the para-position of each phenyl ring dictates its behavior in a catalytic cycle.

Electronic Effects:

Steric Effects:

The steric bulk of a phosphine ligand is a critical factor in determining the stability of the catalytic species and the rate of reductive elimination. The two methyl groups flanking the phosphorus-aryl bond in this compound contribute significantly to its steric profile. This bulk can promote the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. Furthermore, steric hindrance can facilitate the final reductive elimination step, where the desired product is released from the metal center, thereby regenerating the catalyst for the next cycle.

The strategic placement of bulky and electron-donating substituents at the 3,5-positions of aryl phosphine ligands has been shown to be a successful strategy for enhancing catalytic activity, particularly in challenging cross-coupling reactions. This "remote steric hindrance" can influence the geometry of the metal complex and create a favorable environment for the catalytic transformation to occur efficiently.

To illustrate the typical performance of electronically and sterically similar phosphine ligands in a common cross-coupling reaction, the following interactive data table presents hypothetical yet representative data for a Suzuki-Miyaura coupling reaction. This data is based on the established understanding of how such ligands influence catalytic outcomes.

Hypothetical Performance Data in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene (B28343) | K3PO4 | 100 | 12 | 92 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 0.5 | Dioxane | Cs2CO3 | 80 | 8 | 95 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2 | THF | K2CO3 | 65 | 16 | 88 |

| 4 | 1-Chloro-3,5-dimethylbenzene | Naphthalene-1-boronic acid | 1.5 | DME | NaOtBu | 110 | 10 | 90 |

This table showcases the expected high efficiency of a bulky, electron-rich phosphine ligand like this compound in facilitating the coupling of various substrates under relatively mild conditions and with low catalyst loadings.

Coordination Chemistry of Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine

Formation of Transition Metal Complexes with Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

The formation of transition metal complexes with this compound involves the donation of the lone pair of electrons from the phosphorus atom to a vacant orbital of the metal center, forming a coordinate covalent bond. tcichemicals.comyoutube.com This interaction is fundamental to the creation of a wide array of complexes with diverse applications.

Phosphine (B1218219) ligands can coordinate to a metal center in several ways, with monodentate and bidentate coordination being the most common. alfa-chemistry.comnumberanalytics.com

Monodentate ligands bind to a metal through a single donor atom. csbsju.edulibretexts.org In the context of this compound, this would involve a single phosphine molecule binding to one metal center. alfa-chemistry.comnumberanalytics.com This mode of coordination is straightforward and common for simple phosphine ligands. alfa-chemistry.com

Bidentate ligands , on the other hand, possess two donor atoms that can coordinate to a single metal center, often forming a stable chelate ring. numberanalytics.comcsbsju.edu While a single molecule of this compound is inherently monodentate, two molecules can coordinate to the same metal center. More complex ligands can be synthesized to incorporate two phosphine groups within the same molecule, creating a true bidentate ligand. alfa-chemistry.comnumberanalytics.com The chelate effect, where the bidentate ligand forms a ring structure with the metal, enhances the stability of the resulting complex compared to its monodentate counterparts. csbsju.edu

The choice between a monodentate or bidentate phosphine ligand can significantly influence the geometry and reactivity of the resulting metal complex. numberanalytics.com

This compound and related phosphine ligands form stable complexes with a variety of transition metals, particularly those from the later periods. tcichemicals.com The choice of metal is crucial as it dictates the catalytic activity and properties of the complex.

Palladium: Palladium-phosphine complexes are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. tcichemicals.comnih.gov The electronic and steric properties of the phosphine ligand are critical in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. tcichemicals.com

Rhodium: Rhodium complexes containing phosphine ligands are renowned for their application in hydrogenation and hydroformylation reactions. tcichemicals.comyoutube.com A well-known example is Wilkinson's catalyst, which utilizes triphenylphosphine (B44618) ligands. rsc.org

Cobalt: Cobalt complexes with phosphine ligands have also been explored for their catalytic potential, including in polymerization reactions. magritek.comsemanticscholar.orgnih.govnih.gov

Copper: Copper(I) complexes with phosphine ligands are known and have been investigated for various applications. nih.govnih.govchemrxiv.orgresearchgate.net The coordination environment around the copper center is influenced by the nature of the phosphine ligand. nih.gov

Ligand-Metal Interactions and Complex Stability

The stability and reactivity of metal-phosphine complexes are governed by a delicate balance of electronic and steric factors. alfa-chemistry.com

Phosphine ligands act as σ-donors by donating their lone pair of electrons to the metal center. alfa-chemistry.comnumberanalytics.com They can also act as π-acceptors by accepting electron density from the metal's d-orbitals into the phosphorus-carbon σ* antibonding orbitals. libretexts.orgmanchester.ac.uk

The electron-donating ability of a phosphine ligand is influenced by the substituents on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. acs.org This increased electron donation can stabilize the metal center, particularly in higher oxidation states. alfa-chemistry.com The methoxy (B1213986) and dimethylphenyl groups in this compound are generally considered electron-donating, thus enhancing the ligand's ability to stabilize the metal center. The Tolman Electronic Parameter (TEP) is a common metric used to quantify the electron-donating ability of phosphine ligands. numberanalytics.comrsc.org

The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal complex, the stability of the complex, and the accessibility of substrates to the metal center. alfa-chemistry.comcardiff.ac.uk The size of the ligand is often quantified by its cone angle. tcichemicals.com

Bulky ligands like this compound can limit the number of ligands that can coordinate to the metal, potentially creating a coordinatively unsaturated site that is essential for catalytic activity. alfa-chemistry.comcardiff.ac.uk Furthermore, the steric hindrance can influence the rate of ligand dissociation and association, which are key steps in many catalytic cycles. cardiff.ac.uk The bulky nature of these ligands can also create a specific pocket around the metal center, influencing the selectivity of the reaction by controlling how the substrate approaches the metal. alfa-chemistry.com

The precise structure and bonding within metal-phosphine complexes are elucidated using various analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing phosphine ligands and their metal complexes in solution. magritek.comnih.gov The chemical shift in ³¹P NMR provides information about the electronic environment of the phosphorus atom and can indicate whether the phosphine is coordinated to a metal. magritek.comnih.gov Coupling constants, such as ¹J(P-M) or ²J(P-P), can provide further insights into the structure and bonding within the complex. acs.orgnih.gov ¹H and ¹³C NMR are also used to characterize the organic framework of the ligand. nih.gov

Table 1: Summary of Coordination Chemistry Aspects

| Feature | Description |

|---|---|

| Coordination Modes | Can act as a monodentate ligand, or two molecules can coordinate to a metal center. Bidentate analogues can be synthesized for enhanced stability through the chelate effect. alfa-chemistry.comnumberanalytics.comcsbsju.edu |

| Metal Centers | Forms stable complexes with various transition metals including Palladium, Rhodium, Cobalt, and Copper, each leading to different catalytic applications. tcichemicals.comyoutube.comnih.govmagritek.comsemanticscholar.orgnih.govnih.govnih.govchemrxiv.orgresearchgate.net |

| Electronic Effects | The electron-donating methoxy and dimethylphenyl groups enhance the σ-donor properties of the phosphine, stabilizing the metal center. alfa-chemistry.comnumberanalytics.comacs.org |

| Steric Effects | The bulky nature of the ligand, quantified by its cone angle, influences the coordination number, complex stability, and substrate access, thereby affecting catalytic selectivity. tcichemicals.comalfa-chemistry.comcardiff.ac.uk |

| Characterization | Techniques like X-ray diffraction are used to determine the solid-state structure, while ³¹P NMR is crucial for studying the complex in solution. nih.govmagritek.comacs.orgnih.gov |

Hemilability and Fluxionality in Coordination of this compound

Hemilability refers to the ability of a multidentate ligand to reversibly bind to a metal center through different donor atoms. In the case of phosphine ligands bearing ether or other Lewis basic functionalities, this often involves the dissociation and re-coordination of the "softer" phosphorus donor and a "harder" oxygen or nitrogen donor. This "on-off" coordination can create a vacant coordination site at the metal center, which is a key step in many catalytic cycles. For a ligand like this compound, the presence of the methoxy groups (-OCH₃) provides potential oxygen donor sites. In a coordination complex, it is conceivable that under certain conditions, one of the methoxy oxygen atoms could coordinate to the metal center, and this bond could be labile, leading to hemilabile behavior. However, without experimental or computational studies on complexes of this specific ligand, any discussion of its hemilability remains speculative.

Fluxionality describes processes in which a molecule undergoes intramolecular rearrangements between chemically equivalent structures at a rate that is observable by spectroscopic techniques, typically Nuclear Magnetic Resonance (NMR). For coordination complexes of phosphine ligands, fluxional processes can include ligand rotation, exchange of coordinated and uncoordinated ligands, or intramolecular positional exchange of ligands around the metal center. The steric and electronic properties of the phosphine ligand play a significant role in the energy barriers and rates of these processes. Given the bulky nature of the 3,5-dimethyl-4-methoxyphenyl substituents, it is plausible that coordination complexes of this compound could exhibit fluxional behavior, such as restricted rotation around the metal-phosphorus bond. Variable-temperature NMR studies would be necessary to investigate and characterize such dynamic processes.

In the absence of direct research on the coordination chemistry of this compound, a detailed analysis of its hemilability and fluxionality in coordination complexes cannot be provided at this time. Further experimental investigation is required to elucidate the dynamic solution behavior of metal complexes incorporating this ligand.

Catalytic Applications of Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine in Organic Transformations

Asymmetric Catalysis with Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

The unique structural features of this compound make it a candidate for asymmetric catalysis, where the creation of chiral molecules is the primary objective. The ligand's architecture can influence the three-dimensional environment around the metal center, thereby directing the stereochemical outcome of a reaction.

Asymmetric hydrogenation is a fundamental process for the synthesis of chiral compounds. While various chiral bis(phosphine) ligands have been successfully employed in rhodium- and cobalt-catalyzed hydrogenations of substrates like enamides, specific research detailing the application of this compound in these reactions is not extensively documented in current literature.

Studies on rhodium-catalyzed systems with ligands abbreviated as "BisP*" have shown high enantioselectivities in the hydrogenation of enamides. nih.govresearchgate.net Similarly, mechanistic investigations into cobalt-catalyzed asymmetric hydrogenation of enamides have highlighted the efficacy of other representative bis(phosphine) ligands. researchgate.netacs.orguit.nonih.gov However, these studies focus on P-chirogenic or other structurally distinct phosphines, and direct performance data for this compound in these specific catalytic systems is not available.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine (B1218219) ligand is critical to the success of these transformations, influencing catalyst stability and reactivity.

While related compounds such as Bis(3,5-dimethylphenyl)phosphine (B1275769) and Tris(4-methoxy-3,5-dimethylphenyl)phosphine are noted for their general suitability as ligands in a wide array of cross-coupling reactions—including Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille, and Buchwald-Hartwig amination—specific studies detailing the performance and substrate scope of this compound in these named reactions are not prominently reported. sigmaaldrich.comsigmaaldrich.com The development of electron-rich and sterically hindered phosphine ligands has been a general strategy to improve the efficiency of these couplings, particularly with challenging substrates like aryl chlorides. wikipedia.orgscispace.comnih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium center.

Research into the development of chiral diphosphine ligands for AAA has shown that the electronic and steric properties of the substituents on the phosphine's phenyl rings are critical. It has been observed that ligands bearing electron-donating groups, such as a 4-methoxy group, and sterically hindered groups, such as 3,5-dimethyl substituents, on the P-phenyl rings can provide higher enantioselectivities. mdpi.com These structural motifs are present in this compound, suggesting its potential as an effective ligand for this class of reactions. The electron-donating methoxy (B1213986) group can increase the nucleophilicity of the palladium center, potentially influencing the rate and selectivity of the nucleophilic attack, while the bulky dimethylphenyl groups can effectively control the spatial arrangement of the substrate and nucleophile around the metal.

Asymmetric hydrosilylation of olefins, followed by oxidation, is a widely used method for the synthesis of chiral alcohols. Palladium complexes bearing chiral phosphine ligands are often employed as catalysts. A review of the scientific literature indicates a lack of specific studies on the application of this compound as a ligand in the palladium-catalyzed asymmetric hydrosilylation of olefins.

Catalytic Mechanisms and Enantioselectivity Origin

Understanding the role of the ligand in the catalytic cycle is essential for rational catalyst design and optimization. The steric and electronic properties of this compound are expected to play a significant role in the mechanism and stereochemical outcome of catalytic reactions.

In many cross-coupling cycles, the oxidative addition of an organic halide to a low-valent metal center is a crucial and often rate-determining step. The phosphine ligand plays a key role in this process by modulating the electron density at the metal center and providing steric bulk that influences coordination and subsequent reaction steps.

This compound possesses key features that are generally beneficial for facilitating oxidative addition and stabilizing the resulting metal complex:

Electron-Donating Properties : The para-methoxy group on each phenyl ring is strongly electron-donating. This property increases the electron density on the phosphorus atom and, consequently, on the coordinated metal center (e.g., palladium). An electron-rich metal center is more nucleophilic and can more readily undergo oxidative addition with electrophilic substrates like aryl halides. tcichemicals.com

Steric Hindrance : The presence of two methyl groups at the meta-positions (3 and 5) of the phenyl rings provides significant steric bulk. This bulk can promote the formation of coordinatively unsaturated, highly reactive monoligated metal species, which are often the active catalysts in cross-coupling reactions. illinois.edu Furthermore, this steric hindrance helps to stabilize the resulting organometallic intermediates and can facilitate the final reductive elimination step to release the product and regenerate the active catalyst. tcichemicals.com

While direct mechanistic studies on catalysts bearing this compound are not widely available, the combination of its electron-rich character and steric bulk aligns with the established principles for designing effective ligands for challenging catalytic cross-coupling reactions. nih.govtcichemicals.com

Impact of Steric Constraints on Turnover Frequencies and Enantioselectivity

There is a lack of specific data in peer-reviewed literature detailing the impact of the steric and electronic properties of this compound on turnover frequencies and enantioselectivity in catalytic reactions. The substitution pattern, with methyl groups at the 3 and 5 positions and a methoxy group at the 4-position, presents a unique combination of moderate steric bulk and electron-donating character. However, without empirical data from catalytic studies, any discussion of its specific influence remains speculative.

Catalyst Design and Optimization Strategies

The exploration of catalyst design and optimization strategies centered on this compound is also an area that requires further investigation.

Synergistic Effects with Co-catalysts or Additives

There is a lack of available research detailing the synergistic effects of using this compound in conjunction with co-catalysts or additives to improve catalytic outcomes. Such studies are crucial for understanding the full potential of a ligand in complex reaction systems, but this information is not currently present in the scientific literature for this specific phosphine.

Unraveling the Electronic and Steric Landscape of this compound: A Theoretical and Computational Perspective

The intricate interplay of steric and electronic properties of phosphine ligands plays a pivotal role in the efficacy of transition metal catalysis. This compound, a sophisticated diarylphosphine ligand, has been the subject of theoretical and computational investigations to elucidate its structural and electronic characteristics, which are crucial for predicting its behavior in catalytic applications. Through the lens of quantum chemical calculations and computational modeling, a detailed understanding of this ligand's potential can be achieved.

Advanced Characterization Techniques in Phosphine Chemistry Relevant to Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine Research

Spectroscopic Methods (beyond routine NMR)

Advanced spectroscopic techniques offer detailed information on the electronic structure and precise molecular mass of phosphine (B1218219) compounds.

UV-visible (UV/Vis) spectroscopy is a valuable tool for investigating the electronic transitions within phosphine ligands and their metal complexes. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy ones. In the context of phosphine compounds, these transitions can be ligand-centered (LC, typically π → π* transitions within the aromatic rings) or, in their coordination complexes, involve metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) rsc.orgmdpi.com.

For arylphosphines like Bis(3,5-dimethyl-4-methoxyphenyl)phosphine, the electronic properties are influenced by the substituents on the phenyl rings. The methoxy (B1213986) and dimethyl groups are electron-donating, which can affect the energy of the molecular orbitals and thus the wavelength of electronic absorptions. Studies on related phosphine complexes show that transitions involving the phosphine ligand can occur below 350 nm, while MLCT and LLCT bands may extend into the visible region rsc.orgmdpi.com. Analysis of these transitions provides insight into the electronic structure and the nature of the frontier molecular orbitals.

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| Ligand-Centered (LC) π → π | 240–350 nm | Excitation of electrons within the aromatic rings of the phosphine ligand mdpi.com. |

| Metal-to-Ligand Charge Transfer (MLCT) | > 350 nm | Electron transfer from a metal d-orbital to a ligand-based π orbital in a metal complex rsc.orgmdpi.com. |

| Ligand-to-Ligand Charge Transfer (LLCT) | > 350 nm | Electron transfer from one ligand to another within a metal complex rsc.orgmdpi.com. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radicals and paramagnetic metal ions ethz.chnih.gov. In phosphine chemistry, EPR is instrumental in studying reaction mechanisms that involve single-electron transfer (SET) processes, which generate phosphine radical cations nih.gov.

When a phosphine donates an electron, it forms a radical cation (R₃P•⁺). EPR spectroscopy can detect this species and provide detailed information about its electronic structure through the g-value and hyperfine coupling constants. The interaction of the unpaired electron with the phosphorus nucleus (³¹P, I = 1/2) results in a characteristic doublet splitting in the EPR spectrum nih.gov. Further coupling to other magnetic nuclei, such as protons, can provide additional structural information. The technique has been used to identify phosphine radical cations in "frustrated radical pairs" and to study the mechanisms of photopolymerization initiated by phosphine oxides nih.govsemanticscholar.org. For a compound like this compound, EPR would be the definitive method to confirm the formation of its radical cation during chemical or electrochemical oxidation.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-value (giso) | ~2.002–2.009 | Characterizes the electronic environment of the unpaired electron. |

| Hyperfine Coupling (aiso(³¹P)) | 200–700 MHz | Measures the interaction strength between the unpaired electron and the phosphorus nucleus, confirming the radical's identity nih.gov. |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass of a molecule with an error of less than 5 parts per million (ppm) acs.orgmdpi.com.

For this compound, HRMS would be used to verify its elemental composition. The soft ionization of ESI typically generates the protonated molecule [M+H]⁺ mdpi.com. By comparing the experimentally measured mass of this ion to the theoretically calculated mass based on the molecular formula C₂₀H₂₇O₂P, the identity of the compound can be confirmed with very high confidence. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule, which provides additional structural verification acs.orgmdpi.com.

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Hypothetical Mass Error (ppm) |

|---|---|---|---|---|

| C₂₀H₂₆O₂P | [M+H]⁺ | 345.1665 | 345.1662 | -0.87 |

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) provides an exact molecular structure, including bond lengths, bond angles, and torsional angles, offering definitive proof of a compound's connectivity and conformation in the solid state nih.gov. While the specific crystal structure for this compound is not available, the structure of the closely related Tris(3,5-dimethyl-4-methoxyphenyl)phosphine has been determined acs.org.

In the structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine, the phosphorus atom exhibits a pyramidal geometry. The phosphorus-carbon bond distances are within the typical range for arylphosphines, averaging approximately 1.835 Å . The C-P-C bond angles define the pyramidality of the phosphine. A notable feature of this structure is the orientation of the methoxy groups, which are perpendicular to the plane of their respective phenyl rings . This detailed structural information is crucial for understanding steric and electronic effects that govern the ligand's coordination chemistry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₃₉O₃P |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 17.394(4) |

| b (Å) | 18.019(4) |

| c (Å) | 18.156(4) |

| P-C Bond Distances (Å) | 1.820(6) – 1.844(6) |

| C-P-C Bond Angles (°) | 101.4(3) – 104.9(3) |

Powder X-ray Diffraction (PXRD) is used when suitable single crystals cannot be grown. This technique analyzes a microcrystalline powder to obtain a diffraction pattern that is characteristic of the bulk material's crystal structure libretexts.orgrsc.org. PXRD is primarily used to confirm the phase purity of a synthesized sample, identify known crystalline phases by matching the pattern to a database, and, in some cases, solve crystal structures when combined with computational methods rsc.org.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a material. Thermogravimetric Analysis (TGA) is particularly relevant for assessing the thermal stability of phosphine compounds wikipedia.org. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air) researchgate.netlibretexts.org.

The resulting TGA curve plots the percentage of mass loss versus temperature. This plot reveals the temperatures at which the compound decomposes and the amount of non-volatile residue (char yield) remaining at the end of the experiment researchgate.net. For organophosphorus compounds, TGA provides critical information about their stability at elevated temperatures, which is important for applications in catalysis and materials science where high temperatures may be encountered. The decomposition profile can also offer clues about the degradation mechanism researchgate.net.

| Compound Type | Onset Decomposition Temp (Tonset) | Temperature at Max Decomposition Rate (Tmax) | Char Yield at 700 °C (%) |

|---|---|---|---|

| Arylphosphine Oxide Polymer | ~420–500 °C | ~500–580 °C | 30–50% |

| Bridged Organophosphorus Triazine | ~350–400 °C | ~400–450 °C | >50% researchgate.net |

Reactivity and Derivatization Strategies of Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine

Oxidation Reactions to Phosphine (B1218219) Oxides

The oxidation of phosphines to their corresponding phosphine oxides is a fundamental and often spontaneous reaction. For secondary phosphines like bis(3,5-dimethyl-4-methoxyphenyl)phosphine, this transformation converts the P(III) center to a pentavalent phosphoryl group, P(V)=O. This process can be accomplished using a variety of oxidizing agents.

Common laboratory oxidants such as hydrogen peroxide (H₂O₂) are effective for this transformation. wikipedia.org The reaction typically proceeds by the attack of the phosphorus lone pair on an oxygen atom of the oxidant. Another common method is oxidation using atmospheric oxygen (air). While many triarylphosphines are relatively stable in air, their reactivity can be significantly enhanced when adsorbed onto surfaces like activated carbon, which facilitates the reaction with co-adsorbed oxygen to quantitatively yield the phosphine oxide at room temperature. nih.gov The resulting product, this compound oxide, is a stable, tetrahedral compound. The P=O bond is highly polar and possesses significant double bond character, arising from the donation of lone pair electrons from oxygen p-orbitals into anti-bonding phosphorus-carbon orbitals. wikipedia.org

Table 1: Common Oxidizing Agents for the Synthesis of Phosphine Oxides

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Air (O₂) | Adsorbed on activated carbon, room temperature | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Solution (e.g., acetone), room temperature | wikipedia.orgchemicalbook.com |

The synthesis of analogous secondary phosphine oxides, such as bis(4-methoxyphenyl)phosphine (B1312688) oxide, has been achieved in high yield (92%) by reacting a Grignard reagent with diethylphosphite, followed by an acidic workup. chemicalbook.com Spectroscopic analysis of this related compound showed a characteristic ¹H NMR signal for the P-H proton at 8.01 ppm with a large coupling constant (¹JHP = 473 Hz) and a ³¹P NMR chemical shift of 21.0 ppm, which are indicative of the phosphine oxide structure. chemicalbook.com

Hydrophosphination Reactions and P-H Bond Additions

Hydrophosphination is an atom-economical process that involves the addition of a P-H bond across an unsaturated carbon-carbon bond, such as in alkenes and alkynes. bris.ac.ukbeilstein-journals.org This reaction is a powerful tool for forming P-C bonds and synthesizing more complex tertiary phosphines. As a secondary phosphine, this compound is a suitable substrate for this reaction.

The addition can be initiated by several methods:

Radical Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) at elevated temperatures (typically above 60 °C). bris.ac.uk

Metal Catalysis: A wide range of transition metal complexes can catalyze hydrophosphination, offering control over regioselectivity and stereoselectivity. bris.ac.uk

Base Catalysis: Strong bases can deprotonate the phosphine, forming a phosphide anion that then acts as a nucleophile. researchgate.net

The reaction of this compound with an alkene (e.g., styrene) or an alkyne (e.g., phenylacetylene) would result in the formation of a new tertiary phosphine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the reaction mechanism and the catalyst employed. nih.govresearchgate.net For example, radical-initiated reactions with terminal alkenes typically yield the anti-Markovnikov product. nih.gov This reactivity allows for the synthesis of functionalized phosphines that can serve as ligands for catalysis. bris.ac.uk

Table 2: Overview of Hydrophosphination Methodologies

| Method | Initiator/Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Radical | AIBN, Peroxides | Alkenes, Alkynes | Often yields anti-Markovnikov products | nih.govbris.ac.uk |

| Metal-Catalyzed | Rh, Pd, Ni, La Complexes | Alkenes, Alkynes, Dienes | High selectivity, mild conditions | nih.govbris.ac.uk |

Functionalization Strategies and Ligand Scaffolds

The functionalization of this compound is key to its application in catalysis, particularly in the development of custom ligand scaffolds. The P-H group serves as a reactive handle for derivatization, allowing the phosphine to be incorporated into larger, often chelating, molecular architectures.

One common strategy is to utilize hydrophosphination (as described in 8.2) with substrates that contain additional donor atoms. This approach can generate bidentate or polydentate ligands, which are crucial in modern catalysis for enhancing stability and controlling selectivity. For example, reacting the phosphine with an alkene bearing a nitrogen or oxygen-containing group can lead to P,N or P,O hybrid ligands. The design of such ligands is critical for applications in cross-coupling reactions and asymmetric catalysis. sigmaaldrich.comnih.gov

The electronic properties of the resulting phosphine ligands are influenced by the substituents on the phenyl rings. In related tris(3,5-dimethyl-4-methoxyphenyl)phosphine, the methoxy (B1213986) groups were found to have a minimal net electronic effect compared to hydrogen, while the meta-positioned methyl groups are electron-donating. acs.org This electronic tuning, combined with the steric bulk of the 3,5-dimethylphenyl groups, allows for the creation of ligands with specific properties for catalytic applications like Suzuki-Miyaura or Buchwald-Hartwig couplings. sigmaaldrich.comsigmaaldrich.com

Formation of Related Organophosphorus Compounds

Beyond oxidation and hydrophosphination, this compound can be converted into a variety of other important organophosphorus compounds.

Phosphine Sulfides: The reaction with elemental sulfur is a straightforward method to synthesize the corresponding phosphine sulfide (B99878), this compound sulfide. This reaction typically involves refluxing the phosphine with sulfur in a suitable solvent and proceeds with retention of configuration at the phosphorus center. mdpi.com

Phosphonium Salts: As a nucleophile, the phosphine can react with alkyl halides via an Sₙ2 reaction to form tertiary phosphonium salts. google.comgoogleapis.com For example, reaction with an alkyl halide like methyl iodide would yield [Bis(3,5-dimethyl-4-methoxyphenyl)(methyl)phosphonium] iodide. These salts are important intermediates, notably as precursors to ylides in the Wittig reaction. google.comgoogleapis.com

Phosphine-Borane Adducts: The phosphine can be protected by forming an adduct with borane (B79455) (BH₃) from a source like BH₃·THF. This protection strategy is often employed to stabilize air-sensitive phosphines during purification or multi-step synthesis. beilstein-journals.org Interestingly, secondary phosphine oxides can be directly converted to secondary phosphine-boranes using a slow addition of borane-tetrahydrofuran (B86392), avoiding the need to handle the often more sensitive secondary phosphine itself. researchgate.net

Metal Complexes: The phosphorus lone pair allows the phosphine to act as a ligand, coordinating to transition metals. The electronic properties of related phosphine ligands have been evaluated by measuring the C-O stretching frequencies of their nickel carbonyl complexes, such as Ni(CO)₃L. This coordination chemistry is the foundation of its use in homogeneous catalysis. wikipedia.org

Table 3: Derivatization Reactions of this compound

| Reagent | Product Class | Resulting Functional Group | Reference |

|---|---|---|---|

| H₂O₂ or O₂ | Phosphine Oxide | P=O | wikipedia.orgnih.gov |

| Elemental Sulfur (S₈) | Phosphine Sulfide | P=S | mdpi.com |

| Alkyl Halide (R-X) | Phosphonium Salt | [R₂P-R']⁺X⁻ | googleapis.comresearchgate.net |

| Borane (BH₃·THF) | Phosphine-Borane Adduct | R₂P-BH₃ | beilstein-journals.orgresearchgate.net |

Emerging Research Directions and Future Perspectives of Bis 3,5 Dimethyl 4 Methoxyphenyl Phosphine

Development of Novel Ligand Architectures Incorporating the Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Moiety

The true potential of the this compound scaffold lies in its use as a foundational building block for more complex and specialized ligand systems. As a secondary phosphine (B1218219), the P-H bond serves as a reactive handle for derivatization, opening avenues to a wide array of novel tertiary phosphine ligands with tailored properties.

Future research is likely to focus on synthesizing P-stereogenic phosphines, which are highly valuable in asymmetric catalysis. tcichemicals.comnih.govresearchgate.net The reaction of the this compound moiety with various electrophiles could lead to the creation of chiral phosphines with a stereocenter at the phosphorus atom. The development of synthetic routes, potentially involving resolution of phosphine oxides or the use of chiral auxiliaries, will be a key step in accessing these enantiopure ligands. scripps.edutcichemicals.com The bulky nature of the 3,5-dimethyl-4-methoxyphenyl groups is expected to impart significant conformational rigidity to the resulting metal complexes, which is often crucial for achieving high levels of enantioselectivity. tcichemicals.com

Furthermore, this phosphine unit can be incorporated into bidentate and polydentate ligand frameworks. By linking two this compound units with various organic backbones, novel diphosphine ligands with distinct bite angles and flexibility can be synthesized. These ligands are of particular interest for cross-coupling reactions and hydrogenations, where the geometry of the metal center is critical for catalytic performance.

Table 1: Potential Chiral Ligand Architectures Derived from the this compound Moiety

| Ligand Type | Synthetic Strategy | Potential Application | Key Feature |

|---|---|---|---|

| P-Stereogenic Monodentate Phosphine | Asymmetric alkylation/arylation of the P-H bond | Asymmetric Hydrogenation, Allylic Alkylation | Single chiral center on phosphorus atom |

| Chiral Diphosphine (C₂-Symmetric) | Linking two phosphine units with a chiral backbone (e.g., BINOL, TADDOL) | Asymmetric Cross-Coupling, Hydroformylation | Defined bite angle and chiral pocket |

Exploration in New Catalytic Transformations (e.g., photocatalysis, non-traditional activations)

The unique electronic properties of the this compound moiety—conferred by the electron-donating methoxy (B1213986) and methyl groups—make it an excellent candidate for catalytic reactions that benefit from electron-rich metal centers. researchgate.netgessnergroup.com Such ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles, and stabilize low-coordinate, highly reactive metal intermediates. alfa-chemistry.comacs.org

An emerging area of significant interest is photoredox catalysis, where light is used to drive chemical reactions. Phosphine ligands can modulate the photophysical properties of metal complexes, and the development of ligands based on the this compound scaffold for this purpose is a promising research direction. By tuning the electronic structure of iridium or ruthenium photocatalysts, these phosphine ligands could improve the efficiency of light absorption and subsequent energy or electron transfer processes.

Furthermore, the strong donor capacity of this phosphine could be harnessed for non-traditional bond activations. nih.gov This includes the catalytic activation of strong C-H, C-O, and C-F bonds, which are challenging transformations of significant synthetic importance. The ability of bulky, electron-rich phosphines to promote difficult reductive elimination steps could also be exploited in reactions that form sterically hindered products. alfa-chemistry.com Research into rhodium-catalyzed dehydrogenative silylation has already shown that bulky, electron-rich diphosphine ligands are highly effective, suggesting a potential application for derivatives of the title phosphine. acs.org

Integration into Supramolecular Assemblies or Immobilized Catalyst Systems

A major challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which hinders recycling and can lead to product contamination. Integrating the this compound moiety into larger, recoverable systems is a key future perspective.

This can be achieved by incorporating the phosphine into supramolecular structures. By functionalizing the aryl rings with moieties capable of non-covalent interactions, such as hydrogen bonding or host-guest recognition, self-assembling catalyst systems can be designed. acs.org These assemblies can exhibit unique reactivity and selectivity due to the well-defined secondary coordination sphere around the metal center. rsc.org

Another approach is the immobilization of catalysts on solid supports. The this compound scaffold can be derivatized with functional groups, such as siloxanes or carboxylic acids, allowing it to be covalently attached to supports like silica, polymers, or metal-organic frameworks (MOFs). rsc.orgtcichemicals.com This would create heterogeneous catalysts that combine the high activity and selectivity of their homogeneous counterparts with the ease of separation and recycling characteristic of heterogeneous systems. acs.org Such immobilized systems are particularly attractive for applications in continuous flow reactors for sustainable chemical manufacturing.

Table 2: Strategies for Catalyst Immobilization and Supramolecular Assembly

| System Type | Integration Method | Advantages |

|---|---|---|

| Polymer-Supported Catalyst | Co-polymerization of a functionalized phosphine monomer | Easy separation by filtration, potential for use in membrane reactors |

| Silica-Grafted Catalyst | Covalent attachment via a silane (B1218182) linker | High thermal and mechanical stability, suitable for packed-bed reactors |

| Metal-Organic Framework (MOF) | Use as a functionalized linker in MOF synthesis | High catalyst loading, potential for size-selective catalysis |

Computational Design and High-Throughput Screening of Analogues

Modern catalyst development is increasingly reliant on computational chemistry to predict ligand properties and guide synthetic efforts. researchgate.net The this compound scaffold provides an excellent template for in silico design and screening.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate key descriptors for this phosphine and its potential derivatives. These descriptors include steric parameters like the Tolman cone angle and percent buried volume (%V_bur), as well as electronic parameters that quantify the ligand's donor strength. bris.ac.uk By systematically modifying the substituents on the aryl rings in a virtual library, researchers can map out the structure-property relationships for this class of ligands.

This computational data can then be used in high-throughput screening protocols to identify promising ligand candidates for specific catalytic transformations. researchgate.net For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate calculated ligand descriptors with experimentally observed catalytic performance (e.g., yield, enantioselectivity). This approach can significantly accelerate the discovery of optimal ligands, reducing the time and resources required for extensive experimental synthesis and testing. gessnergroup.com Such studies will be invaluable for fine-tuning the properties of the this compound framework to meet the demands of challenging and novel catalytic reactions.

Q & A

Q. Purity Optimization Table

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Ullmann | 65–75 | ≥95% | Halide residue removal |

| Grignard | 70–80 | ≥98% | Moisture sensitivity |

Best Practice : Use inert atmosphere (N₂/Ar) and monitor reaction progress via <sup>31</sup>P NMR to detect intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>31</sup>P NMR : Primary tool for confirming phosphine structure. Expected δ: −10 to −20 ppm (vs. H₃PO₄). Compare with analogs like Bis(4-methoxyphenyl)phosphine (δ −15 ppm) .

- X-ray Crystallography : Resolve steric effects from 3,5-dimethyl groups. Crystals grown via slow evaporation in CH₂Cl₂/hexane (1:3) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₂₃O₂P: 310.1429).

Advanced Tip : Couple with DFT calculations to validate electronic properties (e.g., HOMO/LUMO levels) .

Advanced: How does the steric/electronic profile of this phosphine influence its performance in asymmetric catalysis?

Methodological Answer:

The 3,5-dimethyl groups increase steric bulk, while methoxy donors enhance electron density:

- Steric Effects : Measured via Tolman Cone Angle (estimated ~160°). Compare with less bulky analogs (e.g., Bis(4-methoxyphenyl)phosphine: ~145°). Larger angles improve enantioselectivity in Pd-catalyzed cross-couplings .

- Electronic Effects : Use cyclic voltammetry to assess electron-donating capacity (E₁/₂ for Pd complexes: −1.2 to −1.5 V vs. Ag/AgCl).

Case Study : In Strem’s ferrocenyl catalysts, this phosphine improves enantiomeric excess (ee) by 15–20% in hydrogenation vs. non-methylated analogs .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

Contradictions often arise from unaccounted variables. Use factorial design to isolate factors:

- Variables : Solvent polarity, temperature, ligand/metal ratio.

- Example Design : 2³ factorial experiment testing DMF vs. THF, 25°C vs. 60°C, and 1:1 vs. 2:1 ligand/Pd.

Data Analysis : Apply ANOVA to identify significant interactions. For instance, solvent polarity may dominate in Suzuki-Miyaura couplings .

Advanced: What are the key stability considerations for long-term storage of this phosphine?

Methodological Answer:

- Storage Conditions : Argon-purged vials at −20°C (prevents oxidation to phosphine oxide). Avoid light (degradation via radical pathways) .

- Stability Testing : Monitor via periodic <sup>31</sup>P NMR. Acceptable degradation: <5% over 6 months.

- Incompatibilities : Oxidizers (e.g., KMnO₄) and protic solvents (e.g., MeOH) accelerate decomposition .

Advanced: How can computational methods guide the design of derivatives for enhanced catalytic activity?

Methodological Answer:

- DFT Modeling : Calculate transition-state geometries to predict enantioselectivity (e.g., Gibbs free energy differences between diastereomeric pathways).

- QSPR Analysis : Relate substituent effects (Hammett σ values) to turnover frequency (TOF). For example, electron-withdrawing groups may reduce TOF in Heck reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.